molecular formula C11H16ClN5 B12640633 {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No.: B12640633
M. Wt: 253.73 g/mol
InChI Key: BOGKEUZYCLJSHP-UHFFFAOYSA-N
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Description

{[1-(4-Isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a tetrazole-derived compound characterized by a 4-isopropylphenyl substituent on the tetrazole ring and an aminomethyl group at the 5-position, stabilized as a hydrochloride salt. Tetrazoles are heterocyclic aromatic compounds with a five-membered ring containing four nitrogen atoms, often employed in medicinal chemistry due to their bioisosteric replacement for carboxylic acids, enhancing metabolic stability and bioavailability . The isopropyl group at the 4-position of the phenyl ring introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and receptor binding .

Properties

Molecular Formula

C11H16ClN5

Molecular Weight

253.73 g/mol

IUPAC Name

[1-(4-propan-2-ylphenyl)tetrazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H15N5.ClH/c1-8(2)9-3-5-10(6-4-9)16-11(7-12)13-14-15-16;/h3-6,8H,7,12H2,1-2H3;1H

InChI Key

BOGKEUZYCLJSHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amido-nitrile precursor in the presence of a suitable catalyst, such as nickel, under mild reaction conditions . The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired tetrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted tetrazoles .

Mechanism of Action

The mechanism of action of {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the aryl substituent or tetrazole substitution patterns. Key structural and functional differences are summarized below:

Key Observations

Substituent Effects on Synthesis: Halogenated aryl analogs (e.g., 4-Cl, 4-Br) exhibit high yields (85–94%) using standard tetrazole synthesis protocols, suggesting robustness in introducing electron-withdrawing groups . The hydrochloride salt form (common in analogs like 4-Cl and 4-F derivatives) enhances water solubility, critical for in vivo applications .

Spectroscopic Trends: The ¹H-NMR signal for the aminomethyl group (CH₂NH₂) appears as a singlet near δ 5.38 in halogenated analogs, consistent across derivatives . Methyl groups on the tetrazole (e.g., 5-CH₃ in ) resonate at δ 2.55, distinct from the isopropyl group’s expected signals (δ ~1.2–1.5 for CH(CH₃)₂) .

Pharmacological Relevance :

  • Tetrazole-containing angiotensin II receptor antagonists (e.g., losartan, valsartan) highlight the importance of the tetrazole moiety in binding to the AT₁ receptor . While the target compound’s pharmacological data are unavailable, the 4-isopropyl group may mimic hydrophobic interactions observed in candesartan’s biphenylmethyl group .

Functional and Pharmacological Comparisons

Table 2: Pharmacological and Physicochemical Properties

Compound Name LogP (Predicted) Solubility (HCl Salt) Bioactivity (If Reported) Reference
{[1-(4-Isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine HCl ~2.5 (est.) High Not reported -
Losartan (Dup 753) 2.1 High AT₁ receptor antagonist (IC₅₀: 20 nM)
1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole ~3.0 Moderate Not reported
(S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine HCl ~1.8 High Not reported

Key Observations

Salt Form Advantages :

  • Hydrochloride salts (common in tetrazole amines) improve solubility, as seen in losartan’s clinical formulation .

Structural Bioisosterism :

  • The tetrazole ring’s acidity (pKa ~4.9) mimics carboxylic acids (pKa ~4.8), enabling similar ionic interactions in drug-receptor binding while resisting esterase-mediated degradation .

Biological Activity

The compound {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a synthetic derivative of tetrazole, characterized by its unique structure that includes an isopropylphenyl group. This structural feature enhances its lipophilicity, potentially influencing its biological activity. The tetrazole ring is known for its diverse pharmacological properties, making this compound a subject of interest in medicinal chemistry.

  • Molecular Formula : C11H16ClN5
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 1426290-38-1

Biological Activities

Preliminary studies suggest that compounds containing tetrazole structures often exhibit significant biological activities. The specific biological activities associated with {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride include:

  • Antimicrobial Activity : Similar tetrazole derivatives have shown varying levels of antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Tetrazole derivatives are often evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively.

Table 1: Comparison of Biological Activities of Tetrazole Derivatives

Compound NameNotable ActivityIC50 (µM)
{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloridePotential AntimicrobialTBD
1-(4-chlorophenyl)-1H-tetrazoleAntitumor2.14
5-amino-1H-tetrazoleAnti-inflammatoryTBD
1-(4-methylphenyl)-1H-tetrazoleAntimicrobialTBD

The mechanisms by which tetrazole derivatives exert their biological effects are not fully elucidated but may involve:

  • Interaction with Enzymes : Docking studies indicate that these compounds can bind to active sites on enzymes, inhibiting their function.
  • Cell Membrane Disruption : The lipophilic nature of the isopropyl group may facilitate membrane penetration, leading to disruption of microbial cell integrity.

Case Studies and Research Findings

Recent research has highlighted the potential applications of tetrazole derivatives in various therapeutic areas:

  • Antimicrobial Studies : A study demonstrated that tetrazole derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 0.63 to 6.28 µM for different derivatives, indicating promising potential as new antimicrobial agents .
  • Enzyme Inhibition Assays : Compounds structurally similar to {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride have been evaluated for their inhibitory effects on urease and AChE, showing significant inhibition with IC50 values lower than standard reference compounds .
  • In Silico Studies : Computational studies have suggested strong interactions between tetrazole derivatives and target proteins, which could lead to the development of novel therapeutics targeting resistant bacterial strains .

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